molecular formula C15H15N3O3 B11675946 Nicotinic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide CAS No. 292180-68-8

Nicotinic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide

Cat. No.: B11675946
CAS No.: 292180-68-8
M. Wt: 285.30 g/mol
InChI Key: ZFULGBFZQJLCRE-LICLKQGHSA-N
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Description

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]nicotinohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from nicotinohydrazide and 3-ethoxy-2-hydroxybenzaldehyde. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]nicotinohydrazide typically involves the condensation reaction between nicotinohydrazide and 3-ethoxy-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve nicotinohydrazide in ethanol.
  • Add 3-ethoxy-2-hydroxybenzaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The ethoxy and hydroxy groups on the phenyl ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Nicotinohydrazide and 3-ethoxy-2-hydroxybenzaldehyde.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]nicotinohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.

    Industry: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]nicotinohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved depend on the specific application and the metal ion complexed with the compound.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]nicotinohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]nicotinohydrazide is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the nicotinohydrazide moiety provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

292180-68-8

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-2-21-13-7-3-5-11(14(13)19)10-17-18-15(20)12-6-4-8-16-9-12/h3-10,19H,2H2,1H3,(H,18,20)/b17-10+

InChI Key

ZFULGBFZQJLCRE-LICLKQGHSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CN=CC=C2

solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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